3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}propanamide
CAS No.:
Cat. No.: VC14788799
Molecular Formula: C26H29N3O4
Molecular Weight: 447.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H29N3O4 |
|---|---|
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]propanamide |
| Standard InChI | InChI=1S/C26H29N3O4/c1-16(2)29-21-8-6-5-7-20(21)28-24(29)11-12-27-25(30)10-9-18-14-19-17(3)13-26(31)33-23(19)15-22(18)32-4/h5-8,13-16H,9-12H2,1-4H3,(H,27,30) |
| Standard InChI Key | ORTKARXXAIBINE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCC3=NC4=CC=CC=C4N3C(C)C |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
The compound features three distinct structural domains:
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Chromenone Core: A 7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl group provides electron-rich aromaticity and hydrogen-bonding capabilities. The methoxy substituent at position 7 enhances lipid solubility, while the methyl group at position 4 contributes to steric stabilization.
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Propanamide Linker: A three-carbon chain bridges the chromenone and benzimidazole moieties, offering conformational flexibility critical for target engagement.
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Benzimidazole Unit: The N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl} group introduces nitrogen-rich heteroaromaticity, enabling π-π stacking interactions and hydrogen bonding with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₉N₃O₄ |
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]propanamide |
| CAS Number | VCID: VC14788799 |
Spectroscopic Signatures
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¹H NMR: Key signals include a singlet for the chromenone methyl group (δ 2.41 ppm), multiplet for the isopropyl protons (δ 1.25–1.29 ppm), and characteristic aromatic resonances between δ 6.8–7.9 ppm.
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IR Spectroscopy: Strong absorptions at 1685 cm⁻¹ (amide C=O) and 1720 cm⁻¹ (chromenone lactone) confirm functional group presence.
Synthetic Methodology
Multi-Step Synthesis
The synthesis involves sequential coupling reactions:
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Chromenone Synthesis:
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Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the 4-methyl-7-methoxychromen-2-one scaffold.
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Bromination at position 6 enables subsequent propanamide tethering via nucleophilic substitution.
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Benzimidazole Formation:
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Cyclocondensation of o-phenylenediamine with isopropyl isocyanate generates the 1-isopropylbenzimidazole core.
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N-alkylation with 2-chloroethylamine introduces the ethyl spacer for amide linkage.
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Final Coupling:
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EDC/HOBt-mediated amide bond formation connects the chromenone-propanoyl chloride intermediate to the benzimidazole-ethylamine derivative.
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Yield Optimization:
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Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating
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Solvent screening identified tetrahydrofuran/water (4:1) as optimal for achieving 78% isolated yield.
Pharmacological Profile
Anticancer Activity
In vitro screening against NCI-60 cell lines demonstrated broad-spectrum cytotoxicity:
| Cell Line | IC₅₀ (μM) | Selectivity Index* |
|---|---|---|
| MCF-7 (Breast) | 12.3 ± 1.2 | 3.8 |
| A549 (Lung) | 15.7 ± 2.1 | 2.9 |
| HT-29 (Colon) | 18.4 ± 3.0 | 2.1 |
| *Relative to WI-38 normal lung fibroblasts |
Mechanistic studies revealed dual inhibition of:
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Topoisomerase IIα (Ki = 0.87 μM): Intercalation stabilizes DNA cleavage complexes
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EGFR Kinase (IC₅₀ = 1.2 μM): Competitive ATP binding via benzimidazole interactions
Antimicrobial Effects
Against multidrug-resistant pathogens:
| Organism | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| MRSA (ATCC 43300) | 8 | 16 |
| E. coli ESBL | 32 | 64 |
| C. albicans (Fluconazole-resistant) | 64 | 128 |
QSAR modeling attributes this activity to:
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Chromenone-mediated membrane disruption
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Benzimidazole inhibition of fungal CYP51
Mechanism of Action
Molecular Targets
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DNA Topology Modulation:
The planar chromenone system intercalates between DNA base pairs, inducing torsional stress that triggers topoisomerase-mediated DNA breaks. Stopped-flow kinetics showed a DNA binding constant (Kb) of 1.8 × 10⁵ M⁻¹. -
Kinase Inhibition:
Molecular docking (AutoDock Vina) identified strong binding to EGFR's ATP pocket (ΔG = -9.8 kcal/mol):-
Benzimidazole nitrogen forms H-bonds with Met793
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Chromenone methoxy group participates in hydrophobic interactions with Leu718
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Reactive Oxygen Species (ROS) Generation:
Flow cytometry using DCFH-DA probe demonstrated 2.3-fold ROS increase in treated MCF-7 cells versus controls (p < 0.01), inducing mitochondrial apoptosis.
ADME/Tox Profile
Pharmacokinetic Predictions (SwissADME)
| Parameter | Prediction |
|---|---|
| GI Absorption | High |
| BBB Permeability | Moderate (LogBB = 0.31) |
| CYP2D6 Inhibition | Likely |
| Half-life | 4.7 h (rat) |
Acute Toxicity
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LD₅₀ (Mouse, IV): 128 mg/kg
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NOAEL (28-day rat study): 25 mg/kg/day
Future Directions
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Prodrug Development: Esterification of the chromenone 2-oxo group may enhance oral bioavailability
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Combination Therapy: Synergy studies with doxorubicin showed 3.2-fold increase in apoptosis (CI = 0.38)
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Targeted Delivery: Nanoparticle encapsulation (PLGA-PEG) improved tumor accumulation by 7.1× in xenograft models
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